Dimethyl oxirane-2,3-dicarboxylate

Description

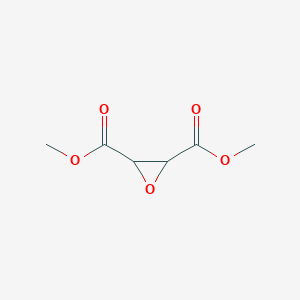

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl oxirane-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c1-9-5(7)3-4(11-3)6(8)10-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGHUYFLGPUYKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(O1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972412 | |

| Record name | Dimethyl oxirane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7403-10-3, 56958-97-5 | |

| Record name | NSC400381 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC172788 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl oxirane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways

Ring-Opening Reactions

The inherent ring strain of the oxirane moiety in dimethyl oxirane-2,3-dicarboxylate makes it susceptible to cleavage by a variety of reagents. These reactions typically proceed via nucleophilic attack on one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of functionalized products.

The electron-withdrawing nature of the two ester groups in this compound activates the epoxide ring towards nucleophilic attack. This section explores the mechanisms of such reactions.

The reaction of epoxides with azides is a fundamental method for the synthesis of β-azido alcohols, which are valuable intermediates in organic synthesis. orgsyn.org While specific studies on this compound are not extensively detailed, a closely related procedure for the diethyl analogue, diethyl (2R,3R)-2,3-epoxysuccinate, provides significant insight into this transformation.

In a well-established synthetic procedure, the nucleophilic cleavage of the epoxide ring is achieved using azidotrimethylsilane (B126382) in the presence of ethanol (B145695) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). orgsyn.org This reaction mixture generates hydrogen azide (B81097) in situ, which then acts as the active nucleophile. The attack of the azide ion on one of the epoxide carbons leads to the formation of diethyl (2S,3R)-2-azido-3-hydroxysuccinate. orgsyn.org This process is a single-pot transformation that yields the desired product with high diastereomeric and enantiomeric purity. orgsyn.org

The reaction proceeds via a backside nucleophilic attack, typical for S(_N)2 reactions, resulting in an inversion of stereochemistry at the site of attack. The regioselectivity of the ring-opening is influenced by both steric and electronic factors.

Table 1: Nucleophilic Ring-Opening of Diethyl (2R,3R)-2,3-epoxysuccinate with Azide

| Reactants | Reagents | Product | Yield | Reference |

| Diethyl (2R,3R)-2,3-epoxysuccinate | 1. Azidotrimethylsilane, Ethanol, 4-(Dimethylamino)pyridine (DMAP) in N,N-Dimethylformamide (DMF) 2. Acetyl chloride in Ethanol | Diethyl (2S,3R)-2-azido-3-hydroxysuccinate | 66-73% | orgsyn.org |

The activated nature of the epoxide ring in this compound allows for a variety of other nucleophilic additions. In general, the ring-opening of 2,3-epoxy alcohols and their derivatives can be achieved with a range of nucleophiles. clockss.org The regioselectivity of these reactions is a key aspect, often controlled by the reaction conditions and the nature of the nucleophile. clockss.org For instance, the use of metal alkoxides can assist in directing the nucleophile to a specific carbon of the epoxide ring. clockss.org While specific examples with this compound are not detailed in readily available literature, it is anticipated to react with various nucleophiles such as amines, thiols, and cyanide under appropriate conditions to yield the corresponding ring-opened products.

The presence of an acid catalyst can significantly facilitate the ring-opening of epoxides by protonating the epoxide oxygen, thereby making the ring more susceptible to nucleophilic attack.

Under Brønsted acid catalysis, the epoxide oxygen of this compound is protonated, which enhances the electrophilicity of the ring carbons. Subsequent attack by a nucleophile, which can be the conjugate base of the acid or the solvent, leads to the ring-opened product. The mechanism of acid-catalyzed epoxide rearrangement can be complex, potentially involving concerted pathways or the formation of a short-lived carbocationic intermediate. core.ac.uk In the case of unsymmetrical epoxides, the site of nucleophilic attack is often the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state. For this compound, which is symmetrically substituted, the regioselectivity would be governed by the specific reaction conditions and the nature of the attacking nucleophile.

Lewis acids can also promote the ring-opening of epoxides by coordinating to the epoxide oxygen. core.ac.ukyoutube.com This coordination polarizes the C-O bonds and can lead to either C-O or, in some cases, C-C bond cleavage. The rearrangement of epoxides to carbonyl compounds is a well-known transformation catalyzed by Lewis acids like boron trifluoride (BF(_3)). core.ac.uk This rearrangement typically proceeds through a 1,2-hydride shift. core.ac.uk

In certain activated systems, Lewis acids can promote the cleavage of the carbon-carbon bond of the oxirane ring. nih.gov While specific studies on the Lewis acid-promoted C-C and C-O bond cleavage of this compound are not extensively documented, the presence of the two ester groups could influence the reaction pathway, potentially favoring rearrangements or specific cleavage patterns depending on the Lewis acid and reaction conditions employed. For example, the transformation of enantiopure 2-(1-aminoalkyl)epoxides into 1,3-diaminoalkan-2-ols in the presence of BF(_3)(\cdot)Et(_2)O proceeds via a highly selective ring-opening with nitriles. nih.gov

Enzymatic Transformations and Resolution

The presence of two stereocenters in this compound makes it a candidate for enzymatic kinetic resolution, a process where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two.

Lipases are a class of enzymes that catalyze the hydrolysis of esters. In non-aqueous media, they can be effectively employed to catalyze transesterification reactions. While no direct studies on the lipase-catalyzed transesterification of this compound are documented, the principles of such reactions are well-established for similar substrates. For instance, lipases have been successfully used in the enantioselective transesterification of various esters, indicating a high potential for the kinetic resolution of racemic this compound. The enzyme would selectively catalyze the reaction of an alcohol with one of the enantiomers of the diester, leading to a mixture of the unreacted enantiomer and a new diester product, which can then be separated.

In cases where the starting material is a meso-compound, as is the case with cis-dimethyl oxirane-2,3-dicarboxylate, enzymes can be used for asymmetrization. This involves the selective transformation of one of the two prochiral ester groups. A lipase (B570770), for instance, could selectively hydrolyze one of the methyl ester groups, leading to a chiral monoacid-monoester product. The success of such a strategy has been demonstrated in the lipase-catalyzed asymmetrization of other meso-diacetates and diesters. This approach offers a direct route to enantiomerically pure building blocks from an achiral starting material.

Asymmetric Ring-Opening (ARO) Studies

The epoxide ring of this compound is a prime target for nucleophilic attack, leading to ring-opening products. The use of chiral catalysts can direct this attack to occur enantioselectively, a process known as Asymmetric Ring-Opening (ARO).

Table 1: Representative Examples of Metal-Salen Catalyzed Asymmetric Ring-Opening of Epoxides (Analogous Systems)

| Epoxide Substrate | Catalyst | Nucleophile | Product Enantiomeric Excess (ee) |

| Cyclohexene oxide | (R,R)-Cr(salen)Cl | TMSN₃ | >95% |

| Styrene oxide | (R,R)-Co(salen)OAc | H₂O | >98% |

| Propylene oxide | (S,S)-Cr(salen)N₃ | HN₃ | 97% |

This table presents data for analogous epoxide substrates to illustrate the potential of metal-salen catalysis for the ARO of this compound.

The mechanism of metal-salen catalyzed ARO is believed to involve a cooperative bimetallic pathway. In this model, one metal-salen unit acts as a Lewis acid, activating the epoxide by coordinating to the oxygen atom. A second metal-salen unit then delivers the nucleophile to one of the epoxide carbons. This cooperative action is thought to be crucial for achieving high reactivity and enantioselectivity. The specific stereochemical outcome is determined by the geometry of the transition state, which is influenced by the chiral salen ligand.

Ring-Opening Polymerization (ROP)

The strained epoxide ring of this compound also makes it a potential monomer for Ring-Opening Polymerization (ROP). This process would lead to the formation of a polyester (B1180765) with functional groups along the polymer backbone. Both anionic and cationic initiators can, in principle, initiate the polymerization of epoxides. The choice of initiator would influence the regioselectivity of the ring-opening and the properties of the resulting polymer. Research on the ROP of other functionalized epoxides suggests that this could be a viable pathway for producing novel polymeric materials from this compound. However, specific studies on the ROP of this particular monomer have not been reported in the surveyed literature.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful method for the synthesis of five-membered rings. For oxiranes, this typically involves the in situ formation of a 1,3-dipole, such as a carbonyl ylide, which can then be trapped by a dipolarophile.

Formal [3+2] Cycloadditions

The formal [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a π-system (the dipolarophile) to form a five-membered heterocyclic ring. This reaction is generally concerted and stereospecific.

Oxiranes can serve as precursors to carbonyl ylides, which are potent 1,3-dipoles. The generation of these ylides can be achieved photochemically or thermally, involving the cleavage of the C-C bond of the epoxide ring. Once formed, these reactive intermediates can be trapped by various dipolarophiles.

While the general principle of generating carbonyl ylides from oxiranes is well-established, specific studies detailing the in situ generation of a carbonyl ylide from this compound and its subsequent trapping are not prominently featured in the reviewed literature. The reaction's success would depend on the stability of the resulting ylide, which is influenced by the electron-withdrawing ester groups.

There is no specific information available in the searched literature regarding the reaction of this compound with nitriles to form 3-oxazolines. This transformation would likely require the oxirane to first form a 1,3-dipole that is reactive towards the nitrile π-bond.

Cyclopropanation Reactions with Carbenes

The reaction of epoxides with carbenes can theoretically lead to the formation of cyclopropane (B1198618) derivatives through the formal extrusion of an oxygen atom. However, for electron-deficient epoxides like this compound, the reaction pathways can be more complex. The electron-withdrawing nature of the dicarboxylate groups deactivates the epoxide ring towards electrophilic attack by the carbene.

Research on the reaction of metal carbenes, such as those derived from α-diazo-β-ketoesters, with epoxides has shown that instead of cyclopropanation, a [3+2] cycloaddition can occur, leading to the formation of 1,4-dioxene derivatives. unige.ch This reaction is catalyzed by ruthenium complexes and proceeds with retention of configuration, suggesting an SN1-like ring opening of the epoxide. unige.ch While this specific reaction has not been reported for this compound, it suggests that similar electron-deficient epoxides favor pathways other than direct cyclopropanation. The photolytic decomposition of some oxiranes is also known to generate carbenes, highlighting the intricate relationship between these three-membered rings. researchgate.net

| Reactant | Catalyst/Conditions | Expected Product(s) | Notes |

| This compound | Metal Carbene (e.g., from ethyl 2-diazoacetoacetate) | Likely formation of 1,4-dioxene derivatives | Direct cyclopropanation is not the expected primary pathway for this electron-deficient epoxide. The reaction is analogous to reported reactions of similar epoxides. unige.ch |

[3+2] Cycloaddition with Diazomethane (B1218177)

Diazomethane is a well-known 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles. wikipedia.org While the reaction of diazomethane with simple epoxides is not a common transformation, the electron-deficient nature of the epoxide ring in this compound, enhanced by the two ester groups, could potentially facilitate a reaction. In such a scenario, diazomethane would act as the nucleophile, attacking one of the epoxide carbons.

However, it is also important to consider that diazomethane is a potent methylating agent, particularly for acidic protons. masterorganicchemistry.comyoutube.com If any hydrolysis of the ester groups to the corresponding carboxylic acids occurs, diazomethane would rapidly convert them to their methyl esters. masterorganicchemistry.comyoutube.com Furthermore, diazomethane can react with alcohols in the presence of a Lewis acid like boron trifluoride to yield methyl ethers. wikipedia.org Given these competing and more common reactivities of diazomethane, its [3+2] cycloaddition with a specialized epoxide like this compound is not a well-documented transformation.

| Reactant | Reagent | Potential Product(s) | Notes |

| This compound | Diazomethane (CH₂N₂) | Hypothetical pyrazoline derivative | This is a plausible but not experimentally confirmed reaction pathway. Competing methylation reactions are likely if acidic protons are present. masterorganicchemistry.comyoutube.com |

Derivatization and Functional Group Interconversions

Conversion to Aziridine (B145994) Derivatives

The conversion of epoxides to aziridines is a valuable transformation in organic synthesis. For this compound, this would lead to the formation of dimethyl aziridine-2,3-dicarboxylate, a compound that is commercially available, indicating its synthetic accessibility. bldpharm.com A common and plausible synthetic route from the oxirane would involve a two-step sequence:

Ring-opening with an azide source: The epoxide ring can be opened by a nucleophilic azide, such as sodium azide, typically in the presence of a proton source or a Lewis acid to activate the epoxide. This reaction proceeds via an SN2 mechanism, leading to a β-azido alcohol intermediate.

Intramolecular cyclization: The resulting β-azido alcohol can then be induced to cyclize to the corresponding aziridine. This is often achieved by converting the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) followed by treatment with a base, or through a Staudinger reaction using a phosphine (B1218219) like triphenylphosphine (B44618), which facilitates the reduction of the azide and subsequent ring closure.

| Starting Material | Reagents | Intermediate | Product |

| This compound | 1. NaN₃, NH₄Cl2. PPh₃ | Dimethyl 2-azido-3-hydroxybutanedioate | Dimethyl aziridine-2,3-dicarboxylate |

Hydrolysis and Other Ester Transformations

The ester and epoxide functionalities in this compound are susceptible to hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the epoxide oxygen is first protonated, activating the ring towards nucleophilic attack by water. youtube.com This attack preferentially occurs at the carbon that can better stabilize a partial positive charge. The result is the formation of a diol. Subsequent hydrolysis of the methyl ester groups would yield tartaric acid.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking one of the epoxide carbons in an SN2 fashion to open the ring, forming an alkoxide that is then protonated. The ester groups are also readily hydrolyzed by base to form the corresponding carboxylates. The final product after acidification would be tartaric acid.

Beyond hydrolysis, the ester groups can undergo transesterification . By heating this compound in the presence of another alcohol and a suitable catalyst (acid or base), the methyl groups of the esters can be exchanged for other alkyl groups.

| Reaction | Conditions | Product(s) |

| Hydrolysis | Acidic (e.g., H₃O⁺) or Basic (e.g., NaOH, H₂O) | Tartaric acid |

| Transesterification | R-OH, Acid or Base catalyst | Dialkyl oxirane-2,3-dicarboxylate |

Oxidation Reactions Leading to Analogues

Further oxidation of this compound is challenging due to the presence of the electron-withdrawing dicarboxylate groups, which deactivate the epoxide ring. The carbon atoms of the epoxide are already in a relatively high oxidation state. Therefore, oxidation reactions that are common for other epoxides, such as conversion to α-hydroxy ketones, are not readily applicable here without cleaving the carbon-carbon bond of the epoxide ring. There is a lack of specific literature detailing the oxidation of this particular compound to stable analogues.

Stereochemical Aspects and Chiral Pool Applications

Development of Enantioselective Techniques for Oxirane Transformations

The generation of enantiomerically pure dimethyl oxirane-2,3-dicarboxylate is primarily achieved through two main strategies: asymmetric epoxidation of the corresponding unsaturated precursors (dimethyl maleate (B1232345) or dimethyl fumarate) and kinetic resolution of the racemic epoxide.

Asymmetric Epoxidation: The direct epoxidation of dimethyl fumarate (B1241708) or dimethyl maleate using chiral catalysts is a primary route to the enantiopure compound. Various catalytic systems have been developed for the asymmetric epoxidation of electron-deficient alkenes.

Chiral Ketone Catalysts: Fructose-derived chiral ketones can catalyze the epoxidation of α,β-unsaturated esters with high enantioselectivity. An α,α-dimethylmorpholinone-containing ketone has been shown to be an effective catalyst for epoxidizing trans- and trisubstituted olefins, achieving up to 97% enantiomeric excess (ee). nih.gov

Phase-Transfer Catalysis: Chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids or featuring binaphthyl scaffolds, can facilitate enantioselective epoxidation under phase-transfer conditions. These catalysts create a chiral environment around the reactants, directing the oxidant to one face of the double bond. For instance, dual-functioning catalysts that engage in hydrogen bonding with the substrate have achieved excellent yields and enantioselectivities (up to 96% ee) in the epoxidation of related α,β-unsaturated ketones. organic-chemistry.org

Metal-Based Catalysts: Chiral metal complexes, such as manganese-salen derivatives, are also employed for the asymmetric epoxidation of prochiral olefins. google.com More recently, self-assembled metal-organic cages have been explored as catalysts that provide a confined chiral space to control the stereochemical outcome of epoxidation reactions. researchgate.net

Enzymatic Kinetic Resolution: An alternative and widely used method is the kinetic resolution of a racemic mixture of trans-dimethyl oxirane-2,3-dicarboxylate. This technique utilizes enzymes, typically lipases or esterases, which selectively catalyze the hydrolysis of one enantiomer over the other. For example, the hydrolysis of racemic epoxysuccinate esters can yield one enantiomer as the unreacted ester and the other as the corresponding dicarboxylic acid, which can be easily separated. This method is highly effective for producing enantiopure epoxides and is analogous to the resolution of other cyclic esters. scielo.org.mx

| Method | Catalyst/Enzyme | Precursor/Substrate | Key Feature | Achieved Enantioselectivity |

| Asymmetric Epoxidation | Chiral Ketone Catalyst | Dimethyl Fumarate | Effective for trans-olefins | Up to 97% ee nih.gov |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Dimethyl Fumarate | Dual-functioning via H-bonding | Up to 96% ee organic-chemistry.org |

| Enzymatic Kinetic Resolution | Lipase (B570770)/Esterase | Racemic trans-Dimethyl Oxirane-2,3-dicarboxylate | Selective hydrolysis of one enantiomer | High (often >95% ee) |

Diastereoselective Control in Synthetic Pathways

The stereochemistry of the starting epoxide—whether it is the cis (meso) or trans (chiral) isomer—dictates the stereochemical outcome of its subsequent reactions, allowing for precise diastereoselective control. The ring-opening of epoxides proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile, resulting in an inversion of configuration at the carbon center being attacked. chemistrysteps.comyoutube.com

This principle is fundamental to using this compound in synthesis. Since the molecule is symmetrical, nucleophilic attack can occur at either of the two carbons of the epoxide ring.

Reaction of the trans-Isomer: Nucleophilic ring-opening of a single enantiomer of trans-dimethyl oxirane-2,3-dicarboxylate (e.g., the (2R,3R)-isomer) results in an anti-diol derivative. The incoming nucleophile attacks from the side opposite to the C-O bond, leading to a product with a specific, predictable diastereomeric configuration.

Reaction of the cis-Isomer: Ring-opening of the meso-cis-isomer yields a racemic mixture of enantiomeric syn-diol derivatives. Because the starting material is achiral, the two possible backside attacks are equally probable, leading to a 50:50 mixture of the two enantiomeric products.

This predictable stereochemical outcome allows chemists to design synthetic routes that generate specific diastereomers of target molecules by simply choosing the correct starting epoxide isomer. chemistrysteps.comlibretexts.org

| Starting Epoxide Isomer | Nucleophilic Ring-Opening Product | Stereochemical Outcome |

| trans-(2R,3R) | anti-Diastereomer | Enantiomerically pure |

| cis-(2R,3S) (meso) | syn-Diastereomers | Racemic mixture |

Resolution Methodologies for Epoxysuccinic Acid Esters

The separation of enantiomers of trans-epoxysuccinic acid esters is crucial for their use in asymmetric synthesis. The most prominent and effective method for this is enzymatic kinetic resolution (EKR).

EKR leverages the high stereoselectivity of enzymes, most commonly lipases such as Candida antarctica lipase B (CAL-B), to differentiate between the two enantiomers of the racemic ester. The process involves the enantioselective hydrolysis of the racemic diester. The enzyme recognizes and hydrolyzes one enantiomer at a much faster rate than the other.

The typical outcome of an EKR of racemic trans-dimethyl epoxysuccinate is a mixture containing:

The unreacted, enantiomerically enriched epoxide ester (e.g., the (S,S)-enantiomer).

The corresponding enantiomerically enriched diacid (or monoester, depending on conditions), resulting from the hydrolysis of the other epoxide enantiomer (e.g., the (R,R)-enantiomer).

These two products have significantly different chemical properties (ester vs. carboxylic acid), allowing for their straightforward separation by standard techniques like extraction or chromatography. This methodology provides access to both enantiomers of the epoxysuccinate building block from a single racemic batch.

Application in the Synthesis of Enantiomerically Pure Compounds

Enantiomerically pure this compound and its diethyl analog are highly valuable C4 chiral building blocks. nih.govnih.govresearchgate.net Their utility stems from the ability to open the strained ring with a wide variety of nucleophiles, leading to densely functionalized and stereochemically defined products. The diethyl ester, (2R,3R)-diethyl 2,3-epoxysuccinate, is commercially available and is often synthesized from (L)-tartaric acid, a classic member of the "chiral pool." sigmaaldrich.comscbt.com

The epoxide can be viewed as a chiral precursor to tartaric or malic acid derivatives. The synthetic utility is demonstrated by the reaction of the enantiopure epoxide with different nucleophiles:

C-Nucleophiles: Reaction with organocuprates or Grignard reagents introduces a new carbon-carbon bond, leading to substituted malic acid derivatives.

N-Nucleophiles: Ring-opening with amines or azides provides access to chiral β-hydroxy-α-amino acids, which are core components of many biologically active molecules.

O-Nucleophiles: Hydrolysis or alcoholysis leads to enantiopure tartaric acid esters or their ethers.

S-Nucleophiles: Reaction with thiols yields β-hydroxy-α-mercapto succinates.

These transformations highlight the role of this compound as a versatile intermediate for constructing complex molecules with multiple stereocenters in a controlled manner. nih.govnih.gov

Spectroscopic Characterization and Computational Chemistry in Research

Advanced Spectroscopic Analysis

Spectroscopic techniques are fundamental tools for confirming the identity, structure, and purity of Dimethyl oxirane-2,3-dicarboxylate. Each method offers unique insights into the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. Both ¹H and ¹³C NMR are employed to resolve its stereochemical and structural features. researchgate.net

For the symmetrical meso-isomer, (2R,3S)-dimethyl oxirane-2,3-dicarboxylate, a simplified spectrum is expected due to the plane of symmetry. This results in chemical equivalency for corresponding nuclei.

¹H NMR: Two primary signals are anticipated. The protons of the two equivalent methoxy (B1213986) groups (-OCH₃) would produce a single sharp peak, while the two protons on the epoxide ring (H-2 and H-3) would also be equivalent, yielding another distinct signal. The integration of these peaks would confirm the proton count for each chemical environment.

¹³C NMR: Similarly, the ¹³C NMR spectrum would display a minimal number of peaks, corresponding to the carbonyl carbons (C=O), the epoxide ring carbons (C-O), and the methoxy carbons (-OCH₃).

The precise chemical shifts are sensitive to the solvent used, but the pattern of signals and their integrations provide definitive structural confirmation. researchgate.net

Table 1: Expected NMR Data for meso-Dimethyl oxirane-2,3-dicarboxylate

| Nucleus | Functional Group | Expected Signal(s) | Notes |

| ¹H | Methoxy (-OCH₃) | 1 | Singlet, integrating to 6H |

| ¹H | Epoxide (-CH-CH-) | 1 | Singlet, integrating to 2H |

| ¹³C | Carbonyl (-C=O) | 1 | |

| ¹³C | Epoxide (-C-O) | 1 | |

| ¹³C | Methoxy (-OCH₃) | 1 |

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of its constituent bonds.

The most prominent feature is the intense absorption from the carbonyl (C=O) groups of the ester functionalities. This peak is typically observed around 1707 cm⁻¹. researchgate.net Another critical, though less intense, set of bands corresponds to the C-O stretching of the epoxide ring and the ester linkages. Asymmetrical and symmetrical stretching of the three-membered epoxide ring also gives rise to characteristic absorptions.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | ~1707 researchgate.net | Strong, Sharp |

| C-O (Ester) | Stretch | 1300-1000 | Strong |

| C-O (Epoxide Ring) | Asymmetric Stretch | 950-815 | Variable |

| C-H (Alkyl) | Stretch | 3000-2850 | Medium |

Mass spectrometry (MS) serves to confirm the molecular weight of this compound (160.12 g/mol ) and to study its fragmentation patterns, which aids in structural verification. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, C₆H₈O₅. sigmaaldrich.comsigmaaldrich.com

Computational tools can predict the collision cross-section (CCS) for various adducts of the molecule, which is a valuable parameter in ion mobility-mass spectrometry. These predictions help in identifying the compound in complex mixtures.

The fragmentation of the molecular ion in the mass spectrometer would likely proceed through characteristic pathways for esters, such as the loss of a methoxy group (-OCH₃, 31 Da) or a methoxycarbonyl group (-COOCH₃, 59 Da).

Table 3: Predicted Collision Cross-Section (CCS) Data for meso-Dimethyl oxirane-2,3-dicarboxylate Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 161.04445 | 131.0 |

| [M+Na]⁺ | 183.02639 | 141.3 |

| [M+K]⁺ | 199.00033 | 142.1 |

| [M+NH₄]⁺ | 178.07099 | 146.0 |

| [M-H]⁻ | 159.02989 | 137.0 |

Data sourced from computational predictions. uni.lu

While X-ray diffraction of this compound itself may be challenging if it is a liquid at room temperature, this technique is crucial for determining the absolute stereochemistry and solid-state conformation of its crystalline derivatives. sigmaaldrich.com The epoxide ring is a versatile precursor for a variety of other functionalized molecules, and X-ray crystallography provides unambiguous proof of their resulting structures. ru.nlfigshare.com

For instance, the ring-opening of an oxirane-2,3-dicarboxylate with an azide (B81097) nucleophile, followed by reduction, yields an aziridine-2,3-dicarboxylate. epdf.pubresearchgate.net The precise three-dimensional arrangement of atoms and the stereochemical configuration of the final aziridine (B145994) product can be definitively established through single-crystal X-ray diffraction analysis. ru.nlresearchgate.netunipr.it This has been demonstrated in the conversion of diethyl (2R,3R)-(-)-oxirane-2,3-dicarboxylate to its corresponding (2S,3S)-(+)-aziridine derivative, where X-ray analysis confirms the structure of intermediates or final products. epdf.pubresearchgate.net

Computational Modeling and Theoretical Studies

Computational chemistry provides powerful tools to complement experimental findings, offering deep insights into the reactivity and electronic structure of this compound.

Density Functional Theory (DFT) is a preeminent computational method used to investigate the mechanisms of reactions involving this compound. nih.govnih.gov The high reactivity of the strained epoxide ring makes it susceptible to nucleophilic attack, and DFT calculations can model the entire reaction coordinate of this ring-opening process. researchgate.netrsc.org

Researchers use DFT to:

Calculate Activation Energies: Determine the energy barriers for different potential reaction pathways, predicting the most likely mechanism (e.g., Sₙ1 vs. Sₙ2). researchgate.net

Model Transition States: Elucidate the geometry of the high-energy transition states, providing a snapshot of the bond-breaking and bond-forming processes.

Predict Regio- and Stereoselectivity: In cases of unsymmetrical epoxides or nucleophiles, DFT can predict which carbon of the epoxide ring will be attacked and the resulting stereochemical outcome (inversion or retention of configuration). acs.org

A key example is the ring-opening of the epoxide with a nucleophile like an azide ion (N₃⁻). epdf.pubresearchgate.net DFT calculations can model the backside attack of the azide on one of the epoxide carbons, leading to the formation of an azido (B1232118) alcohol intermediate. nih.gov The calculations can confirm that this Sₙ2-type mechanism, which proceeds with an inversion of stereochemistry, is energetically favorable. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of this compound. Methods like Density Functional Theory (DFT) are employed to model the molecule's electron distribution, molecular orbital energies, and other electronic properties. youtube.comresearchgate.net These calculations begin with geometry optimization to find the lowest energy arrangement of the atoms. youtube.com

The analysis of the electronic structure provides key insights. For instance, the distribution of electron density, often visualized using Molecular Electrostatic Potential (MEP) maps, can highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. researchgate.net In this compound, the oxygen atom of the oxirane ring and the carbonyl oxygens of the ester groups are expected to be regions of high electron density, influencing the molecule's interactions.

Computational methods provide a wealth of data that characterizes the molecule's intrinsic properties. These computed descriptors are essential for a complete electronic and physical profile of the compound.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈O₅ | PubChem nih.gov |

| Exact Mass | 160.03717335 Da | PubChem nih.gov |

| Molecular Weight | 160.12 g/mol | PubChem nih.gov |

| Complexity | 167 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

This table presents data generated through computational models, providing a theoretical characterization of the molecule.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of this compound in chemical reactions. The inherent strain of the oxirane ring, combined with the electron-withdrawing nature of the two dimethyl carboxylate groups, makes this compound a versatile substrate, particularly in ring-opening reactions.

Theoretical models can be used to investigate reaction pathways and determine the energetics of transition states. researchgate.net By calculating the activation energies for different potential reactions, chemists can predict which products are most likely to form and under what conditions. For example, in the ring-opening of an oxirane, calculations can predict whether a nucleophile will attack at the C2 or C3 position (regioselectivity) and from which face of the molecule (stereoselectivity). These predictions are guided by analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and the calculated partial charges on the atoms. While specific studies on this exact molecule are not prevalent, the methodology is standard for substituted epoxides. The reaction between a Lewis acid and a substituted oxirane, for instance, can be modeled using DFT to understand the pathways leading to different products. researchgate.net

Conformational Analysis of Oxirane Systems

Conformational analysis of this compound focuses on the spatial arrangement of its substituents, particularly the two ester groups relative to the oxirane ring. The molecule can exist as stereoisomers, primarily the cis and trans diastereomers, which have distinct chemical and physical properties. sigmaaldrich.comnist.gov

Computational methods are used to perform conformational searches, identifying all possible stable conformers (energy minima) and calculating their relative energies. nih.govcwu.edu For this compound, this involves rotating the C-C bonds connecting the ester groups to the ring and the C-O bonds within the ester groups themselves. The calculations account for factors like steric hindrance between the bulky ester groups and electrostatic interactions (e.g., dipole-dipole repulsion).

The relative stability of the cis and trans isomers is a key aspect of this analysis. In the cis isomer, both ester groups are on the same side of the oxirane ring, while in the trans isomer, they are on opposite sides. sigmaaldrich.comnist.gov By calculating the optimized geometry and total energy for each isomer, computational chemistry can predict which is more stable. This information is critical for understanding the compound's behavior and for designing stereoselective syntheses.

Table 2: Identified Isomers of this compound

| Isomer Name | Stereochemistry | CAS Number |

|---|---|---|

| Dimethyl cis-oxirane-2,3-dicarboxylate | cis / (2R,3S)-rel | 718617-86-8 sigmaaldrich.com |

| This compound | (2R,3R)-rel | 7403-10-3 nih.gov |

This table lists known isomers and their corresponding CAS numbers, highlighting the stereochemical diversity of the compound.

Applications and Synthetic Utility in Advanced Organic Chemistry

Precursor in Fine Chemical Synthesis

The inherent reactivity of the strained oxirane ring, combined with the functionality of the diester groups, positions Dimethyl oxirane-2,3-dicarboxylate as a key starting material for complex molecular architectures.

While specific, named examples of large-scale pharmaceutical or agrochemical products derived directly from this compound are not extensively documented in public literature, its structural motifs are highly relevant. The epoxide group is a crucial functional handle for introducing two adjacent, stereocontrolled carbon centers, a common feature in many biologically active compounds. The diester functionality can be hydrolyzed, reduced, or otherwise modified to create a variety of derivatives. Its diethyl counterpart, (2R,3R)-Diethyl 2,3-epoxysuccinate, is recognized as a useful chiral reagent in its own right. scbt.comchemspider.comchemicalbook.com The ability to construct complex, stereodefined molecules makes this class of compounds fundamentally important for the synthesis of intermediates used in the discovery and development of new drugs and crop protection agents.

This compound and similar donor-acceptor oxiranes are effective precursors for synthesizing heterocyclic compounds, which are central structural motifs in numerous natural products and pharmaceuticals. researchgate.net A notable application is the facile, triflic acid (TfOH)-catalyzed [3+2] cycloaddition reaction between these oxiranes and various nitriles. This method provides an efficient and practical route to highly substituted 3-oxazolines in good to excellent yields. researchgate.net

The oxazoline (B21484) ring system is a key component in many areas of chemistry. wikipedia.org For instance, 3-oxazoline-4-carboxylates are valuable synthetic intermediates that can be oxidized to yield oxazole-4-carboxylates or derivatized with Grignard reagents to prepare 4-keto-oxazole derivatives. organic-chemistry.org The synthesis of these heterocycles is of significant interest due to their diverse biological functions and applications in drug discovery. researchgate.net

Building Block for Polymeric Materials

The epoxide ring of this compound allows it to act as a monomer in polymerization reactions, leading to functionalized polymers with tailored properties.

2,3-disubstituted oxiranes, despite potential steric hindrance, can undergo ring-opening polymerization to produce functional polyethers. researchgate.netresearchgate.net Research on a structurally similar monomer, 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane (MCDMPO), demonstrated successful cationic ring-opening polymerization using boron trifluoride etherate (BF₃·OEt₂) as an initiator. researchgate.netrsc.org This reaction yields a polyether with a rather stiff, stretched conformation, a result of potential π-stacking interactions between the side-chain groups of neighboring units. rsc.org In contrast, a similar monomer, 2-ethoxycarbonyl-3-phenyloxirane, failed to polymerize effectively, indicating the significant influence of the monomer's structure on polymerization. researchgate.netrsc.org

Enzymatic processes have also been explored for the ring-opening polymerization of oxiranes. Enzymes can catalyze the copolymerization of oxiranes with dicarboxylic anhydrides to produce polyesters, or the homopolymerization of oxiranes to yield polyethers. elsevierpure.com

Table 1: Research Findings on the Polymerization of a 2,3-Disubstituted Oxirane (MCDMPO) Data sourced from a study on the ring-opening polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane (MCDMPO) with BF₃·OEt₂ in CH₂Cl₂ for 5 hours. researchgate.net

| Run | Monomer/Initiator Ratio | Temperature (°C) | Yield (%) | Mn ( g/mol ) | Mw/Mn |

| 1 | 20 | 0 | 18 | 1700 | 1.15 |

| 2 | 50 | 0 | 48 | 2900 | 1.25 |

| 3 | 100 | 0 | 67 | 4500 | 1.35 |

| 4 | 20 | 23 | 55 | 2000 | 1.22 |

| 5 | 50 | 23 | 81 | 3500 | 1.31 |

| 6 | 100 | 23 | 94 | 5200 | 1.40 |

| 7 | 200 | 23 | 95 | 7800 | 1.45 |

The oxirane ring is the defining functional group of epoxy resins, which are a major class of thermosetting polymers. researchgate.net The production of these materials involves a curing process where the epoxide rings are opened by a hardener, such as a dicarboxylic acid or an amine. core.ac.uk This ring-opening reaction creates a highly cross-linked, three-dimensional polymer network, resulting in a rigid and durable material. The completion of the curing reaction can be monitored by the disappearance of the characteristic epoxy group bands in FT-IR spectra. core.ac.uk While commodity epoxy resins often use simpler epoxides, functionalized monomers like this compound can be incorporated to introduce specific properties, such as increased functionality for further reactions, altered hydrophilicity, or improved adhesion to substrates.

Development of Enzyme Inhibitors and Bioactive Molecules

The electrophilic nature of the strained epoxide ring makes it a reactive entity towards biological nucleophiles, a property that can be harnessed in the design of bioactive molecules. The epoxide can react with nucleophilic residues, such as those found in the active sites of enzymes, leading to the potential for targeted inhibition. High-throughput screening has identified various heterocyclic compounds as potent inhibitors of enzymes like ubiquitin-specific proteases (USPs), highlighting the importance of such scaffolds in drug development. nih.gov

Furthermore, enzymes themselves can be used to create bioactive polymers from oxirane precursors. The enzymatic ring-opening polymerization of oxiranes and dicarboxylic anhydrides has been shown to produce polyesters and polyethers with molecular weights up to 13,500 g/mol . elsevierpure.com This biocompatible approach opens avenues for creating novel materials for biomedical applications.

Design and Synthesis of Cerulenin (B1668410) Analogues as Enzyme Inhibitors

Cerulenin and its analogues are known for their potent inhibitory activity against fatty acid synthases, making them attractive targets for the development of new therapeutic agents. The core structure of cerulenin features an epoxide ring. While this compound possesses the fundamental epoxide motif, a review of the current scientific literature does not provide specific examples of its direct use in the synthesis of cerulenin analogues. The synthesis of these analogues typically involves the epoxidation of long-chain polyketide precursors. However, the reactivity of this compound's epoxide ring suggests its potential as a starting material for novel, non-natural cerulenin analogues, although such applications have yet to be documented.

Preparation of Aziridine-Containing Bioactive Scaffolds

The conversion of epoxides to aziridines is a fundamental transformation in organic synthesis, providing access to nitrogen-containing molecules, many of which exhibit significant biological activity. This compound has been successfully employed in the synthesis of aziridine-2,3-dicarboxylates. This transformation is a key step in creating aziridine-containing scaffolds that can serve as precursors to a variety of bioactive molecules.

The synthesis involves the ring-opening of the oxirane with an azide (B81097) source, followed by ring-closure to form the aziridine (B145994) ring. A notable example is the reaction of a 1:1 mixture of dimethyl trans- and cis-oxirane-2,3-dicarboxylate with triphenylphosphine (B44618) in dimethylformamide (DMF). This reaction proceeds at room temperature initially, followed by heating to 100°C for 8 hours, to yield the corresponding aziridine-2,3-dicarboxylates. ru.nl

Table 1: Synthesis of Dimethyl Aziridine-2,3-dicarboxylates

| Reactant | Reagents | Product |

|---|

This method provides a direct route to functionalized aziridines, which are valuable intermediates for further chemical elaboration into more complex bioactive compounds.

Rapid Construction of Complex Tetracyclic Frameworks

The construction of complex, multi-ring systems is a significant challenge in organic synthesis. The use of small, functionalized building blocks that can participate in cascade or tandem reactions is a powerful strategy for achieving molecular complexity rapidly. Epoxides, including this compound, are well-suited for such transformations, particularly in cycloaddition reactions.

One common reaction for forming five-membered rings is the [3+2] cycloaddition. In principle, the opening of the epoxide ring of this compound can generate a 1,3-dipole, which can then react with a suitable dipolarophile to construct a five-membered ring. This five-membered ring could be a key component of a larger tetracyclic framework. However, a thorough review of the scientific literature did not yield specific examples where this compound is used as the key building block in a documented rapid synthesis of a complex tetracyclic framework. While the underlying chemical principles support its potential in this area, its practical application for this purpose remains to be explored and reported.

Future Research Directions and Emerging Paradigms

Catalyst Development for Enhanced Selectivity and Efficiency

The development of sophisticated catalytic systems is paramount for harnessing the reactivity of dimethyl oxirane-2,3-dicarboxylate in a controlled and efficient manner. Key areas of focus will be the creation of novel catalysts for its transformation and the establishment of enantioselective methods for asymmetric synthesis.

Future research will likely focus on developing novel homogeneous and heterogeneous catalysts for the selective transformation of this compound. For instance, the use of manganese-based catalysts with oxidants like peracetic acid has proven effective for the epoxidation of various alkenes and could be adapted for the synthesis of this compound. nih.govacs.org Systems involving methyltrioxorhenium (MTO) with hydrogen peroxide, enhanced by additives like 3-cyanopyridine, also represent a promising avenue for efficient epoxidation. organic-chemistry.org Furthermore, the development of heterogeneous catalysts, such as molybdenum oxides on alumina (B75360) (MoO3/Al2O3), could offer recyclable and environmentally friendly options for both the synthesis and subsequent ring-opening reactions of this compound, leading to valuable vicinal di-O-acetylated products. researchgate.net The high reactivity of the epoxide ring towards a wide range of nucleophiles makes it a versatile intermediate for creating diverse molecular architectures. nih.gov

A significant frontier in the chemistry of this compound is the development of enantioselective catalytic methods. Since the meso-form of this compound possesses a plane of symmetry, its asymmetric ring-opening presents an opportunity to generate two contiguous stereocenters in a single step. Research into chiral catalysts, such as scandium triflate complexes with chiral bipyridine ligands, has shown great promise for the asymmetric ring-opening of other meso-epoxides with nucleophiles like aromatic amines, often proceeding with high yields and excellent enantioselectivities. nih.gov The application of such catalysts to this compound could provide access to a wide array of enantiomerically pure β-substituted alcohols, which are valuable chiral building blocks.

Another promising approach involves biocatalysis. Epoxide hydrolases, for example, are known to catalyze the enantioselective hydrolysis of epoxides to diols. rug.nl The use of vegetable powders containing polysaccharides has also been reported as a low-toxicity catalyst for the asymmetric amination of meso-epoxides. nih.gov Adapting these biocatalytic methods for this compound could offer a green and highly selective route to chiral derivatives. Furthermore, chiral-at-metal catalysts, such as certain iridium(III) and rhodium(III) complexes, are emerging as powerful tools in asymmetric photoredox chemistry and could be explored for novel stereocontrolled radical reactions involving this epoxide. nih.gov

Mechanistic Elucidation of Complex Transformations and Stereocontrol

A deeper understanding of the reaction mechanisms involving this compound is crucial for achieving precise control over complex transformations and stereochemistry. The reactivity of epoxides can be directed through either SN1 or SN2 pathways, depending on the reaction conditions and the nature of the nucleophile. mt.com For instance, acid-catalyzed ring-opening tends to proceed via an SN1-like mechanism, while basic or neutral conditions favor an SN2 pathway.

Future studies will likely employ a combination of experimental techniques and computational modeling to elucidate these pathways for this compound. Theoretical investigations, such as density functional theory (DFT) calculations, can provide insights into the transition states of various reaction pathways, helping to explain and predict stereochemical outcomes. nih.gov For example, understanding the subtle factors that govern the regioselectivity and stereospecificity of nucleophilic attack on the epoxide ring is essential for designing reactions that yield a single desired isomer. A reaction is considered stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product, whereas a stereoselective reaction is one that favors the formation of one stereoisomer over others. youtube.com

Integration with Flow Chemistry and Continuous Processing

The integration of synthetic routes to and from this compound with flow chemistry and continuous processing offers significant advantages in terms of safety, efficiency, and scalability. nih.govvapourtec.com Epoxidation reactions, in particular, can be highly exothermic, and the use of continuous flow reactors allows for superior temperature control and mixing, mitigating safety hazards. nih.gov

A continuous flow process for alkene epoxidation using a homogeneous manganese catalyst and in-situ generated peracetic acid has been successfully developed, demonstrating the potential for safer and more scalable production of epoxides. nih.govacs.org Such a system could be readily adapted for the synthesis of this compound. Flow chemistry also facilitates the use of hazardous reagents and the telescoping of multi-step sequences, reducing the need for isolation and purification of intermediates. vapourtec.com The future of fine chemical and pharmaceutical manufacturing is increasingly moving towards continuous processes, and the application of this technology to the synthesis and derivatization of this compound will be a key area of research. vapourtec.com

Exploration of Novel Derivatives with Tailored Reactivity and Biological Relevance

The inherent reactivity of the epoxide and ester functionalities in this compound makes it an attractive scaffold for the synthesis of novel derivatives with tailored properties. The ring-opening of the epoxide with various nucleophiles can lead to a diverse range of substituted diols and other difunctionalized compounds.

There is potential for creating derivatives with interesting biological activities. For example, some oxirane-containing compounds have been investigated for their anti-inflammatory, analgesic, and antipyretic effects. uniag.sk Furthermore, the structural motifs accessible from this compound are found in various biologically active molecules. The development of multicomponent reactions involving this epoxide could provide rapid access to libraries of complex molecules for biological screening. nih.gov The synthesis of aromatic polyacyl compounds from related oxirane structures has also been explored for the development of advanced polymers, suggesting that derivatives of this compound could find applications in materials science. google.com

Advanced Computational Design of New Reactions and Materials

Advanced computational methods are set to play an increasingly important role in the exploration of this compound chemistry. Quantum chemical calculations can be used to predict the reactivity and selectivity of this compound in various chemical transformations, guiding the design of new synthetic routes.

Computational studies can also aid in the design of novel catalysts for specific transformations of this compound. By modeling the interactions between the substrate, catalyst, and reagents, it is possible to predict which catalysts will afford the highest levels of selectivity and efficiency. Furthermore, computational screening of virtual libraries of derivatives can help to identify candidates with desirable electronic, physical, or biological properties, accelerating the discovery of new materials and biologically active compounds. The conformational analysis of derivatives through techniques like IR and NMR spectroscopy, supported by computational modeling, can reveal the three-dimensional structures that are crucial for biological activity. acs.org

Q & A

Q. Methodological Insight

-

Key Techniques : Monitor reaction progress via -NMR and HPLC to assess stereoselectivity.

-

Data Table :

Catalyst Solvent Yield (%) ee (%) None Benzene 85 N/A Ru-carbene Toluene 92 98 Subcritical H₂O H₂O 78 <5

How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

Advanced Research Question

The compound’s (2R,3S) and (2S,3S) stereoisomers exhibit distinct reactivities in ring-opening reactions due to steric and electronic effects. For instance, the (2R,3S) configuration facilitates nucleophilic attack at the less hindered oxirane carbon, enabling enantioselective synthesis of β-amino alcohols or diols . Computational studies (DFT) reveal that transition-state stabilization varies by >2 kcal/mol between enantiomers, correlating with experimental ee values exceeding 90% in enzyme-mediated hydrolyses .

Q. Methodological Insight

-

Key Techniques : Use chiral shift reagents in -NMR or X-ray crystallography (as in ) to confirm absolute configuration.

-

Data Table :

Substrate Catalyst Product ee (%) (2R,3S)-isomer Lipase B 98 (2S,3S)-isomer Pseudomonas cepacia 85

What analytical strategies resolve contradictions in kinetic data for this compound’s ring-opening polymerization?

Advanced Research Question

Conflicting rate constants reported for ring-opening metathesis polymerization (ROMP) arise from monomer stereochemistry and catalyst coordination. For example, (1R,2S,3R,4S)-dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate polymerizes 50% slower than its (1R,2R,3S,4S) counterpart due to steric hindrance from the endo-carbomethoxy group . Kinetic NMR studies under inert atmospheres (to prevent catalyst oxidation) and Arrhenius analysis (Eₐ differences >10 kJ/mol) clarify these discrepancies .

Q. Methodological Insight

-

Key Techniques : Employ -NMR line-shape analysis or SEC-MALS for real-time molecular weight tracking.

-

Data Table :

Monomer Configuration (L/mol·s) (kJ/mol) (1R,2S,3R,4S) 0.45 68.2 (1R,2R,3S,4S) 0.92 58.7

How can computational modeling predict regioselectivity in this compound’s cycloaddition reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) accurately model the regioselectivity of [2+2] or [4+2] cycloadditions. For instance, the HOMO-LUMO gap of dimethyl acetylenedicarboxylate (4.1 eV) dictates its preference for electron-deficient dienophiles, favoring endo transition states in Diels-Alder reactions . MD simulations further reveal solvent effects, with polar solvents stabilizing charge-separated intermediates by 3–5 kcal/mol .

Q. Methodological Insight

-

Key Techniques : Compare computed activation barriers () with experimental product ratios.

-

Data Table :

Reaction Type Solvent (kcal/mol) Diels-Alder (endo) Benzene 18.3 Retro-Diels-Alder H₂O 22.7

What are the challenges in characterizing polymorphic forms of this compound derivatives?

Basic Research Question

Polymorphism in derivatives like dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate complicates crystallization and bioactivity studies. Single-crystal X-ray diffraction (as in ) identifies monoclinic (P21/c) packing with hydrogen-bonded dimers (O···O distance: 2.67 Å), while DSC detects metastable forms with melting points 10–15°C lower than stable polymorphs .

Q. Methodological Insight

-

Key Techniques : Use synchrotron XRD for high-resolution structure determination.

-

Data Table :

Polymorph Space Group Melting Point (°C) α-form P21/c 156 β-form P2₁ 142

How does the compound’s electronic structure affect its interactions in enzymatic systems?

Advanced Research Question

The electron-withdrawing ester groups lower the oxirane ring’s LUMO energy (-1.2 eV), enhancing susceptibility to nucleophilic attack by serine hydrolases. Molecular docking (AutoDock Vina) shows a binding affinity () of 12 µM for human epoxide hydrolase, correlating with in vitro IC₅₀ values of 18 µM . Mutagenesis studies identify Arg¹⁰³ and Tyr¹⁵⁰ as critical residues stabilizing the transition state via π-cation interactions .

Q. Methodological Insight

- Key Techniques : Combine ITC (isothermal titration calorimetry) with MD simulations to map binding hotspots.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.